1,2,3,4-Tetrahydroquinolin-5-amine

Overview

Description

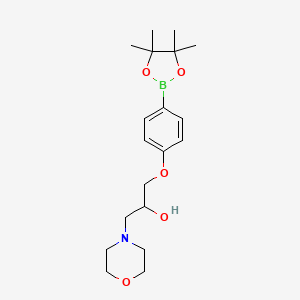

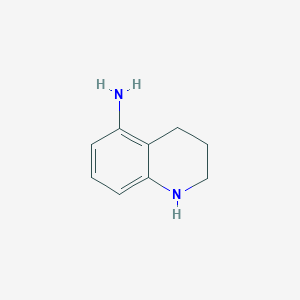

1,2,3,4-Tetrahydroquinolin-5-amine (THQA) is a heterocyclic aromatic amine that has been used in a variety of scientific research applications. It is a synthetic compound, meaning it can be produced in a laboratory setting, and it is known for its unique properties. THQA is an important building block in organic synthesis and can be used to create a variety of novel compounds.

Scientific Research Applications

Redox-Annulations

1,2,3,4-Tetrahydroquinolin-5-amine is involved in redox-neutral annulations, which are crucial for creating saturated five-membered rings. These reactions facilitate the synthesis of structures related to natural products like crispine A and harmicine (Zhengbo Zhu, H. Chandak, D. Seidel, 2018). Additionally, redox-annulations with electron-deficient o-tolualdehydes and ortho-cyanomethylbenzaldehydes have been explored, showcasing diverse chemical applications (Anirudra Paul, Alafate Adili, D. Seidel, 2019), (Anirudra Paul, H. Chandak, Longle Ma, D. Seidel, 2020).

Antioxidant Activities

This compound demonstrates significant antioxidant activities, especially when ortho-substituted with OH and NH2 groups. This property is crucial in the development of new materials with enhanced oxidative stability (T. Nishiyama, Yasuhiro Hashiguchi, Toshifumi Sakata, T. Sakaguchi, 2003).

Synthesis of Novel Compounds

The compound plays a key role in the synthesis of various novel derivatives, such as the efficient synthesis of new 1,2,3,4-tetrahydroquinoline derivatives via a domino reaction in water (Jianheng Zhang, Chao‐Jun Li, 2002). It's also involved in the synthesis of 6-nitro-1,2,3,4-tetrahydroquinolines through a tandem reductive amination-SNAr reaction (R. Bunce, T. Nago, 2008).

Photocatalytic Reactions

This compound is used in visible-light-induced synthesis via photo-induced formal [4+2] cycloaddition reactions. This process has potential in the development of novel pharmaceutical agents (Kennosuke Itoh, Shun‐ichi Nagao, K. Tokunaga, et al., 2020).

Asymmetric Transfer Hydrogenation

The compound is important in asymmetric transfer hydrogenation in water, a process vital for synthesizing optically pure tetrahydroquinolines found in alkaloids and pharmaceuticals (Chao Wang, Chaoqun Li, Xiaofeng Wu, et al., 2009).

Mechanism of Action

Target of Action

Similar compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives have been reported to target the retinoic acid receptor-related orphan receptor γ (rorγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

It’s synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Biochemical Pathways

Similar compounds, such as 1,2,3,4-tetrahydroisoquinoline analogs, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetic properties of 1,2,3,4-Tetrahydroquinolin-5-amine suggest that it has high gastrointestinal absorption and is a P-gp substrate . Its lipophilicity (Log Po/w) ranges from 1.06 to 1.73, indicating its potential to cross biological membranes . It’s also reported to be BBB permeant, suggesting it can cross the blood-brain barrier .

Result of Action

Similar compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives have been reported to exhibit potent biological activity against various infective pathogens and neurodegenerative disorders .

Biochemical Analysis

Biochemical Properties

It is known that tetrahydroisoquinoline analogs, which are structurally similar to 1,2,3,4-Tetrahydroquinolin-5-amine, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It has been reported that tetrahydroisoquinoline analogs have shown antidepressant-like effects in animal models of depression .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHCILOGDCVXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609191 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36887-98-6 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)

![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592378.png)